molecular formula C6H13NO B13285617 2-Ethyl-[1,3]oxazinane

2-Ethyl-[1,3]oxazinane

Cat. No.: B13285617
M. Wt: 115.17 g/mol
InChI Key: UALFXSSRCZUJJO-UHFFFAOYSA-N
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Description

2-Ethyl-[1,3]oxazinane is a six-membered heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethyl-[1,3]oxazinane can be synthesized through several methods. One common approach involves the reaction of 2-ethyl-3-aminopropanol with formaldehyde under acidic conditions. The reaction typically proceeds via a cyclization mechanism, forming the oxazinane ring. Another method involves the use of amino acid-derived diazoketones, which undergo intramolecular cyclization in the presence of a Brønsted acid catalyst such as silica-supported perchloric acid .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, enhances the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-[1,3]oxazinane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazinane-2,4-diones using strong oxidizing agents.

    Reduction: Reduction reactions can convert oxazinane derivatives into their corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazinane ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenated compounds and strong bases are often employed in substitution reactions.

Major Products: The major products formed from these reactions include various substituted oxazinanes, oxazinane-2,4-diones, and amine derivatives .

Scientific Research Applications

2-Ethyl-[1,3]oxazinane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-[1,3]oxazinane involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The presence of both nitrogen and oxygen atoms in the ring structure allows for hydrogen bonding and electrostatic interactions with target molecules .

Comparison with Similar Compounds

    Morpholine (1,4-oxazinane): Contains a similar ring structure but with different substitution patterns.

    1,3-Oxazine: Another heterocyclic compound with a similar ring but different functional groups.

Uniqueness: 2-Ethyl-[1,3]oxazinane is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specialized applications in various fields .

Properties

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

2-ethyl-1,3-oxazinane

InChI

InChI=1S/C6H13NO/c1-2-6-7-4-3-5-8-6/h6-7H,2-5H2,1H3

InChI Key

UALFXSSRCZUJJO-UHFFFAOYSA-N

Canonical SMILES

CCC1NCCCO1

Origin of Product

United States

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